An In-depth Technical Guide to Dibenzofuran-4-boronic acid (CAS: 100124-06-9)
An In-depth Technical Guide to Dibenzofuran-4-boronic acid (CAS: 100124-06-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
Dibenzofuran-4-boronic acid is a sophisticated organic compound that has garnered significant attention in both the pharmaceutical and electronic materials industries.[1] Its structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a highly versatile intermediate for creating complex chemical structures.[1] This compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon (C-C) bonds.[1][2]
The dibenzofuran moiety provides a rigid and planar scaffold, which can be advantageous in drug design for influencing how a molecule binds to biological targets.[2][3] In materials science, these characteristics are leveraged to create emitters, host materials, and charge transport layers for Organic Light-Emitting Diodes (OLEDs).[1]
Physicochemical and Safety Data
Quantitative data for Dibenzofuran-4-boronic acid has been compiled from various sources to provide a comprehensive overview of its properties and safety profile.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 100124-06-9 | [4][5] |
| Molecular Formula | C₁₂H₉BO₃ | [4][5][6][7] |
| Molecular Weight | 212.01 g/mol | [4][5][6][7] |
| Appearance | Off-white to beige or almost white crystalline powder | [1][4][5][8] |
| Melting Point | 258-291 °C (Lit.) | [4][5][8][9] |
| Purity | ≥95% - 99.0% | [1][5][9] |
| Solubility | Soluble in water | [4][8] |
| pKa | 8.04 ± 0.30 | [4] |
Safety and Handling Information
Dibenzofuran-4-boronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][10][11][12][13] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][12][13] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10][11][12][13] |
Storage: Store in a well-ventilated place.[10][11][12] Keep container tightly closed.[10][11][12] Store locked up.[10][11] Incompatible Materials: Strong acids and strong bases.[11][13] Disposal: Dispose of contents/container to an approved waste disposal plant.[10][11][12]
Synthesis and Experimental Protocols
The synthesis of Dibenzofuran-4-boronic acid is a multi-step process that is well-documented in the chemical literature. Below are representative experimental protocols for its synthesis and a key application in Suzuki-Miyaura cross-coupling.
Synthesis of Dibenzofuran-4-boronic acid
A common and efficient method for synthesizing Dibenzofuran-4-boronic acid involves the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent hydrolysis.[1][4][6]
Experimental Protocol:
-
Reaction Setup: In a 300 ml three-necked flask, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere.[6][8]
-
Lithiation: Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) to the flask and stir the mixture for 1 hour at -78°C.[6][8]
-
Borylation: Add 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)₃) and continue stirring for 2 hours.[6][8]
-
Quenching and Hydrolysis: Allow the reaction temperature to rise to room temperature. Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.[6][8]
-
Workup and Purification: Separate the organic layer and remove the solvents by distillation. Add hexane to the crude product to precipitate the solid. Filter the precipitate to obtain Dibenzofuran-4-boronic acid as a white solid.[6][8] This method can yield up to 80-94% of the final product.[6]
Application in Suzuki-Miyaura Cross-Coupling
Dibenzofuran-4-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules.[14]
General Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.[15]
-
Materials:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, Dibenzofuran-4-boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent system to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the resulting suspension at an elevated temperature (e.g., 80°C) for a specified time (e.g., 4 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.[14]
-
Workup: After cooling to room temperature, add brine to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[14]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the desired biaryl product.[14]
Applications in Research and Drug Development
Dibenzofuran-4-boronic acid is a crucial building block in several areas of scientific research, with significant implications for drug discovery and materials science.
-
Drug Discovery: The compound serves as an essential intermediate for the synthesis of complex organic molecules, including potential anti-inflammatory agents, antitumor agents, and antibiotics.[8][18] Its rigid dibenzofuran core can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The boronic acid functional group itself is a pharmacophore that can form reversible covalent bonds with biomolecules, making it valuable for designing targeted drug delivery systems and enzyme inhibitors.[5][19] For instance, boronic acid-containing drugs like Bortezomib have been successfully developed as proteasome inhibitors for cancer therapy.[19]
-
Materials Science: In the field of organic electronics, Dibenzofuran-4-boronic acid is used to construct materials for OLEDs due to its unique optical and electrochemical properties.[1][18]
-
Fluorescence Sensors: Due to its water-soluble nature and ability to change fluorescence properties upon binding to sugars, it is an ideal candidate for developing fluorescence sensors for carbohydrates.[4][8] This application is particularly useful in biological and medical research for detecting specific sugars.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Dibenzofuran-4-boronic acid | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzofuran-4-boronic acid | 100124-06-9 [chemicalbook.com]
- 9. 100124-06-9 Dibenzofuran-4-boronic acid AKSci J95328 [aksci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
